molecular formula C20H20N2O2 B12378877 5,22-Dioxokopsane

5,22-Dioxokopsane

Cat. No.: B12378877
M. Wt: 320.4 g/mol
InChI Key: CMSYVVVIPSVAIQ-ZQWMEVDHSA-N
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Description

5,22-Dioxokopsane: is a monoterpenoid indole alkaloid derived from the plant Kopsia officinalis. This compound belongs to the kopsane family of alkaloids, which are known for their complex structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,22-Dioxokopsane involves several key steps:

    Diels-Alder Reaction: The core bicyclo[2.2.2]octane framework is constructed using a Diels-Alder reaction.

    SmI2-Mediated Cascade Reduction/Aldol Reaction: This step constructs the five-membered ring and the quaternary carbon at position 7.

    Cascade Reduction Amination/Lactamization: This step completes the seven-membered ring system.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

5,22-Dioxokopsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,22-Dioxokopsane involves its interaction with specific molecular targets and pathways. It has been shown to exhibit immunosuppressive activity, likely through modulation of immune cell signaling pathways .

Comparison with Similar Compounds

  • Kopsanone
  • 10,22-Dioxokopsane
  • Kopsanol
  • Epi-Kopsanol
  • N-Methyl-10,22-Dioxokopsane

Comparison: 5,22-Dioxokopsane is unique due to its specific structural features and biological activities. While similar compounds share the core indole alkaloid structure, variations in functional groups and stereochemistry result in different biological activities and chemical properties .

Biological Activity

5,22-Dioxokopsane is a monoterpenoid indole alkaloid derived from the plant Kopsia officinalis. This compound has garnered attention due to its complex structure and potential biological activities. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique heptacyclic caged ring system characteristic of many kopsane alkaloids. The total synthesis of this compound has been achieved through various methodologies, including asymmetric catalysis and oxidative cyclization techniques.

Synthesis Overview

  • Key Reactions : The synthesis involves several critical steps such as:
    • Asymmetric Diels-Alder reactions to form the bicyclic core.
    • SmI₂-mediated cascade reactions for constructing the caged structure.
    • Oxidative cyclization processes that enhance enantioselectivity .

The following table summarizes key synthetic routes for this compound:

Synthetic Method Key Features References
Asymmetric Diels-AlderFormation of bicyclic structure
SmI₂-mediated reactionsCascade reduction and aldol reactions
Oxidative cyclizationEnhances structural complexity and enantioselectivity

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

  • Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, one study reported an IC50 value of approximately 35 μM against HepG2 cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

Other Biological Activities

  • Antimicrobial Effects : Preliminary studies suggest that this compound may have antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Potential : Some investigations have hinted at neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease, though further research is required to confirm these findings .

Case Studies

  • Study on HepG2 Cells :
    • Researchers evaluated the cytotoxicity of this compound on HepG2 liver cancer cells.
    • Results showed significant cell death at concentrations above 30 μM, with apoptosis confirmed through flow cytometry analyses .
  • Synthesis and Biological Evaluation :
    • A study focused on synthesizing various kopsane alkaloids, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising anticancer properties similar to those observed in traditional chemotherapeutics .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(1R,4R,12R,13S,16S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-15,17-dione

InChI

InChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1

InChI Key

CMSYVVVIPSVAIQ-ZQWMEVDHSA-N

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6=O)C7=CC=CC=C7N5

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5

Origin of Product

United States

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